3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}butanoic acid
Description
3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}butanoic acid (CAS 142247-38-9) is a Boc-protected piperidine derivative with the molecular formula C₁₄H₂₅NO₄ (molecular weight: 271.35 g/mol). Its structure features a piperidine ring substituted at the 4-position with a butanoic acid chain and a tert-butoxycarbonyl (Boc) protecting group at the nitrogen. This compound is widely utilized in medicinal chemistry as an intermediate for drug synthesis, particularly in the development of protease inhibitors and receptor-targeting molecules due to its stability and ease of functionalization .
Properties
IUPAC Name |
3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-10(9-12(16)17)11-5-7-15(8-6-11)13(18)19-14(2,3)4/h10-11H,5-9H2,1-4H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVYWTYGEMCKQAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C1CCN(CC1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1334495-20-3 | |
| Record name | 3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine . The resulting tert-butoxycarbonyl-protected piperidine is then reacted with butanoic acid or its derivatives under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes, which offer advantages in terms of efficiency, scalability, and sustainability . Flow microreactor systems can be used to introduce the tert-butoxycarbonyl group into various organic compounds, including piperidine derivatives .
Chemical Reactions Analysis
Carboxylic Acid Reactivity
The carboxylic acid moiety participates in acid-base reactions and nucleophilic acyl substitution , enabling diverse derivatization:
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Amidation is frequently employed for coupling with amines, as demonstrated in the synthesis of piperidine-amide hybrids under HATU activation .
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Esterification typically requires acidic catalysis, with yields influenced by steric hindrance from the Boc group .
Boc Group Deprotection
The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen undergoes acid-catalyzed cleavage :
| Acid Used | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Trifluoroacetic acid | DCM, 0–25°C, 2–4 h | Free piperidin-4-ylbutanoic acid | 85–95 | |
| HCl (gaseous) | Dioxane, 0°C, 1 h | Hydrochloride salt | 89–93 |
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TFA-mediated deprotection is preferred for its efficiency, with minimal side reactions .
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Post-deprotection, the free amine can undergo re-protection (e.g., with benzyl chloroformate) or alkylation .
Piperidine Ring Functionalization
The piperidine ring participates in N-alkylation and ring-opening reactions :
| Reaction | Conditions | Outcome | Yield (%) | Source |
|---|---|---|---|---|
| N-Alkylation | Methanesulfonyl chloride, DCM, Et<sub>3</sub>N | Sulfonamide derivatives | 89–91 | |
| Oxidation | mCPBA, DCM, 0°C | N-Oxide formation | 70–75 |
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Sulfonylation with methanesulfonyl chloride proceeds quantitatively under mild conditions .
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N-Oxidation is less common due to steric hindrance from the Boc group but feasible with strong oxidants .
Stability and Storage
Scientific Research Applications
Medicinal Chemistry
The compound serves as a crucial building block in the synthesis of various pharmaceuticals due to its piperidine ring, which is a common motif in many drugs. The tert-butoxycarbonyl (Boc) group provides a protective function that can be easily removed in subsequent reactions, allowing for the selective modification of the molecule.
1.1. Synthesis of Bioactive Compounds
3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}butanoic acid can be employed to synthesize derivatives that exhibit biological activity. For example, derivatives of this compound have been investigated for their potential as inhibitors of specific enzymes or receptors involved in various diseases.
Targeted Protein Degradation
One of the most promising applications of this compound is in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to target specific proteins for degradation by the proteasome.
2.1. Role as a Linker
In PROTAC development, this compound acts as a semi-flexible linker between the ligand that binds to the target protein and the E3 ligase ligand. The flexibility and sterics provided by the piperidine moiety can significantly influence the efficacy and selectivity of the resulting PROTACs .
Structure-Activity Relationship Studies
Research into structure-activity relationships (SAR) has shown that modifications to the piperidine ring and the butanoic acid chain can lead to enhanced biological activities or altered pharmacokinetic properties. This makes this compound a valuable scaffold for exploring these relationships in drug design.
Case Studies and Research Findings
Several studies have highlighted the utility of this compound in drug discovery:
4.1. PROTAC Development
A notable case study involves the use of this compound in developing a PROTAC targeting a specific oncogenic protein, demonstrating its ability to induce selective degradation and thereby reduce tumor growth in preclinical models .
4.2. Synthesis of Inhibitors
Another study focused on synthesizing enzyme inhibitors using this compound as a precursor, leading to compounds with improved potency against their targets compared to existing drugs .
Mechanism of Action
The mechanism of action of 3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}butanoic acid involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonyl group can protect the piperidine ring, allowing selective reactions to occur at other sites in the molecule . This protection can be removed under acidic conditions, revealing the active piperidine moiety, which can then interact with biological targets or undergo further chemical transformations .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in the substitution position on the piperidine ring , the presence of additional functional groups, or stereochemistry. Below is a detailed comparison:
Positional Isomers on the Piperidine Ring
4-(1-(tert-Butoxycarbonyl)piperidin-3-yl)butanoic Acid (CAS 318536-95-7)
- Molecular Formula: C₁₄H₂₅NO₄
- Substitution Position : 3-position on the piperidine ring.
- Applications: Explicitly noted as a key intermediate in drug synthesis and chemical research, with enhanced reactivity in coupling reactions compared to the 4-yl isomer .
- Key Differences : The 3-yl substitution introduces steric hindrance that may alter binding affinities in biological systems.
4-{1-[(tert-Butoxy)carbonyl]piperidin-2-yl}butanoic Acid (CAS 1187963-87-6)
- Molecular Formula: C₁₄H₂₅NO₄
- Substitution Position : 2-position on the piperidine ring.
- Properties : Lower commercial availability (discontinued by major suppliers like CymitQuimica) suggests challenges in synthesis or niche applications .
| Compound Name | CAS Number | Substitution Position | Molecular Weight (g/mol) | Applications |
|---|---|---|---|---|
| 3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}butanoic acid | 142247-38-9 | 4-yl | 271.35 | Drug intermediates, protease inhibitors |
| 4-(1-Boc-piperidin-3-yl)butanoic acid | 318536-95-7 | 3-yl | 271.35 | Organic synthesis, drug candidates |
| 4-{1-Boc-piperidin-2-yl}butanoic acid | 1187963-87-6 | 2-yl | 271.35 | Limited commercial use |
Functional Group Variations
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic Acid (CAS 652971-20-5)
- Molecular Formula: C₁₇H₂₃NO₄
- Used in peptide mimetics and kinase inhibitors .
Stereochemical Variants
Stereoisomers of Boc-protected piperidine carboxylic acids (e.g., cis vs. For example, the (3S,4R) configuration in CAS 652971-20-5 may confer selectivity for specific biological targets .
Research Findings and Industrial Relevance
- Reactivity : The 4-yl isomer (target compound) exhibits balanced steric and electronic properties, making it a preferred scaffold for fragment-based drug discovery. In contrast, the 3-yl isomer’s steric profile may limit its use in constrained binding pockets .
- Supply Chain : Discontinuation of the 2-yl isomer by suppliers like CymitQuimica highlights market preferences for the 3-yl and 4-yl variants .
Biological Activity
3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}butanoic acid, often referred to as Boc-piperidine butanoic acid, is a compound of interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C13H23NO4
- Molecular Weight : 273.33 g/mol
- IUPAC Name : this compound
- CAS Number : 154775-43-6
The biological activity of this compound is primarily attributed to its role as a pharmacological agent that interacts with various biological targets. The piperidine moiety is known for its ability to modulate neurotransmitter systems, particularly in the central nervous system (CNS).
Key Mechanisms:
- Neurotransmitter Modulation : The compound may influence dopamine and serotonin pathways, which are critical for mood regulation and cognitive functions.
- Protein Interaction : It has been utilized in the development of PROTACs (Proteolysis Targeting Chimeras), which are designed to selectively degrade target proteins involved in disease processes .
Pharmacological Studies
Research has shown that this compound exhibits several pharmacological effects:
- Anticonvulsant Activity : Initial studies suggest potential anticonvulsant properties, making it a candidate for further exploration in epilepsy treatment .
- Antiproliferative Effects : The compound has demonstrated cytotoxic activity against various cancer cell lines, indicating its potential as an anticancer agent. For example, it showed significant growth inhibition in human liver carcinoma cells (HepG2) and other tumor cell lines .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
Safety Profile
The safety profile of this compound has been assessed with caution due to its chemical structure. It may cause skin irritation and allergic reactions upon contact. Precautionary measures are advised during handling and application .
Q & A
Q. What experimental approaches validate conflicting toxicity profiles (e.g., H302 vs. H315) for this compound?
- Methodological Answer :
- In Vitro Assays : Conduct MTT assays on human cell lines (e.g., HEK293) to assess cytotoxicity.
- Dermal Irritation Tests : Apply diluted solutions to reconstructed human epidermis models (e.g., EpiDerm™) per OECD guidelines.
- Cross-Reference SDS : Compare hazard data from multiple suppliers (e.g., vs. 15) to identify consensus classifications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
